Bis-PEG4-acid
Overview
Description
Bis-PEG4-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications . The molecular formula of this compound is C12H22O8, and it has a molecular weight of 294.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG4-acid is synthesized through the reaction of polyethylene glycol with carboxylic acid groups. The process involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale synthesis techniques that ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability and is available in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG4-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid groups can react with primary amine groups to form stable amide bonds.
Coupling Reactions: The compound can be used in coupling reactions with activators like EDC or HATU to link with other molecules.
Common Reagents and Conditions
EDC: Used as a coupling reagent to activate carboxylic acids for reaction with amines.
HATU: Another coupling reagent that facilitates the formation of amide bonds.
DMSO (Dimethyl sulfoxide): Often used as a solvent to dissolve this compound for reactions.
Major Products Formed
The primary products formed from reactions involving this compound are amide bonds, which are stable and useful in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Bis-PEG4-acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-PEG4-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid groups for nucleophilic attack by amines . The hydrophilic PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG5-succinimidyl carbonate
- L-Homopropargylglycine
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Uniqueness
Bis-PEG4-acid is unique due to its dual terminal carboxylic acid groups, which allow for the formation of stable amide bonds with primary amines. This property, combined with the hydrophilic PEG spacer, enhances its solubility and versatility in various applications .
Properties
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVPLDBBPWJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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